molecular formula C19H14FN3O2 B2369293 7-(3-Fluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-one CAS No. 1359385-13-9

7-(3-Fluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-one

Cat. No.: B2369293
CAS No.: 1359385-13-9
M. Wt: 335.338
InChI Key: TUBFBOFKNTYQAO-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzothiadiazole, oxazole, and sulfonamide groups, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Fluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of the oxazole and sulfonamide groups. Common reagents used in these reactions include aromatic amines, sulfonyl chlorides, and oxazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-(3-Fluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 7-(3-Fluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.

    4,4’-Dichlorobenzophenone: An organic compound with two chlorine atoms attached to a benzophenone core.

    Vanillin acetate: A derivative of vanillin with an acetate group.

Uniqueness

7-(3-Fluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-one is unique due to its combination of benzothiadiazole, oxazole, and sulfonamide groups. This structural complexity provides it with distinct chemical and biological properties, setting it apart from simpler aromatic compounds like cresol and 4,4’-dichlorobenzophenone.

Properties

IUPAC Name

7-(3-fluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c1-25-16-7-5-13(6-8-16)17-12-22-9-10-23(19(24)18(22)21-17)15-4-2-3-14(20)11-15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBFBOFKNTYQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CN(C(=O)C3=N2)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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